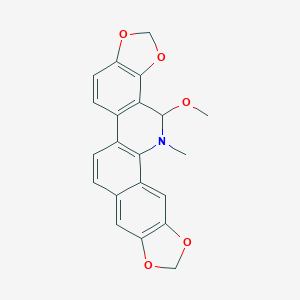

6-Methoxydihydrosanguinarine

Descripción

Propiedades

IUPAC Name |

23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPDDMNAUJQRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Methoxydihydrosanguinarine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxydihydrosanguinarine (6-MDS) is a benzophenanthridine alkaloid that has garnered significant interest within the scientific community for its potent biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the discovery of 6-MDS, its primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates the molecular mechanisms of action of 6-MDS, with a specific focus on its role in the induction of apoptosis and autophagy through the PI3K/AKT/mTOR and Reactive Oxygen Species (ROS)-mediated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Natural Sources

The primary natural sources of this compound that have been identified are:

-

Macleaya cordata (Willd.) R. Br: Also known as the plume poppy, this perennial herb is a prominent source of various isoquinoline (B145761) alkaloids, including 6-MDS.[1][2][3] The fruits of M. cordata have been specifically noted as a source for its isolation.[2]

-

Hylomecon species : 6-MDS has been isolated from plants belonging to the Hylomecon genus, with Hylomecon japonica (Thunb.) Prantl being a notable example.[4]

-

Corydalis balansae : This plant species is also reported to contain this compound.[5]

-

Chelidonium majus : Commonly known as greater celandine, this plant is another documented source of 6-MDS.[5]

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇NO₅ | [6] |

| Molecular Weight | 363.37 g/mol | [6] |

| Exact Mass | 363.110673 g/mol | [6] |

| Appearance | Not specified in searched results | |

| Solubility | Soluble in Chloroform-d (for NMR) | [6] |

| ¹³C NMR (CDCl₃) | See Table 2 for detailed shifts | [6] |

| ¹⁵N NMR (CDCl₃) | Data available in spectral databases | [6] |

| Mass Spectrometry | See Table 3 for GC-MS data | [6] |

Table 1: Physicochemical Properties of this compound

Table 2: ¹³C NMR Spectral Data of this compound

Detailed ¹³C NMR chemical shift data is available in spectral databases such as SpectraBase.[6] A representative set of data would be compiled here from such a source in a full whitepaper.

Table 3: Mass Spectrometry Data of this compound

A representative GC-MS fragmentation pattern would be presented here. The molecular ion peak [M]⁺ would be expected at m/z 363. The fragmentation pattern would be characteristic of the benzophenanthridine alkaloid structure.[6]

Experimental Protocols

Isolation of Alkaloids from Macleaya cordata

The following protocol is a synthesized methodology based on established procedures for the extraction and isolation of alkaloids from Macleaya cordata.[3][7][8]

Materials and Equipment:

-

Dried and powdered Macleaya cordata plant material (e.g., roots, stems, or fruits)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)

-

Organic solvents (e.g., ethyl acetate, n-butanol, chloroform (B151607), dichloromethane)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Centrifuge

-

Chromatography columns (e.g., silica (B1680970) gel, Sephadex LH-20)

-

High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) system

-

Analytical instruments: NMR spectrometer, Mass spectrometer

Procedure:

-

Extraction:

-

Macerate the powdered plant material in 95% ethanol (e.g., 1:8 plant material to solvent ratio) at room temperature for 24 hours or perform heat reflux for a shorter duration to increase extraction efficiency.[3]

-

Filter the extract and repeat the extraction process on the residue to ensure complete extraction of alkaloids.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

To the concentrated aqueous residue, add dilute hydrochloric acid to acidify the solution (pH 2-3).

-

Wash the acidic solution with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. Discard the organic layer.

-

Basify the aqueous layer with a base (e.g., NaOH or NH₄OH) to a pH of 7-8.[8] This will precipitate the alkaloids.

-

Extract the alkaloids from the basified aqueous solution using a polar organic solvent (e.g., chloroform or dichloromethane).

-

Collect the organic layers containing the crude alkaloid mixture.

-

-

Purification:

-

The crude alkaloid extract can be further purified using various chromatographic techniques.

-

Column Chromatography: Pack a silica gel or Sephadex LH-20 column and elute with a gradient of organic solvents (e.g., a mixture of chloroform and methanol) to separate the different alkaloids.[1]

-

High-Speed Counter-Current Chromatography (HSCCC): A two-phase solvent system, such as dichloromethane/methanol/0.3 mol/L hydrochloric acid aqueous solution, can be employed for efficient separation.[2]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., C18) and mobile phase can be used for the final purification of this compound.

-

Workflow Diagram for Alkaloid Isolation:

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

The chemical shifts (δ) in ppm and coupling constants (J) in Hz are compared with literature values for structural confirmation.[9][10]

Mass Spectrometry (MS):

-

Analyze the purified compound using a mass spectrometer, typically with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

The mass spectrum will provide the molecular weight of the compound from the molecular ion peak ([M+H]⁺ or [M]⁺).

-

Fragmentation patterns observed in MS/MS analysis can further confirm the structure of the benzophenanthridine alkaloid.

Biological Signaling Pathways

This compound has been shown to exert its anti-cancer effects by modulating key cellular signaling pathways, primarily the PI3K/AKT/mTOR pathway and by inducing ROS-mediated apoptosis.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. 6-MDS has been demonstrated to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[4][11]

Mechanism of Action:

-

6-MDS treatment leads to a decrease in the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.

-

The inhibition of this pathway by 6-MDS is often linked to the accumulation of Reactive Oxygen Species (ROS).[4]

Signaling Pathway Diagram:

Induction of ROS-Mediated Mitochondrial Apoptosis

This compound can induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[12][13][14] This process involves the mitochondrial or intrinsic pathway of apoptosis.

Mechanism of Action:

-

6-MDS treatment leads to an increase in intracellular ROS levels.

-

Elevated ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.

-

In the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9.

-

Caspase-9, an initiator caspase, subsequently activates executioner caspases, such as caspase-3.

-

Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

-

The expression of pro-apoptotic proteins like p53 and Bax is increased, while the expression of the anti-apoptotic protein Bcl-2 is decreased.[12]

Signaling Pathway Diagram:

Conclusion

This compound is a promising natural product with well-documented anti-cancer activities. This technical guide has provided a comprehensive overview of its discovery, natural sources, and detailed methodologies for its isolation and characterization. The elucidation of its mechanisms of action, particularly its inhibitory effects on the PI3K/AKT/mTOR pathway and its ability to induce ROS-mediated apoptosis, provides a strong rationale for its further investigation as a potential therapeutic agent in cancer drug development. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers and scientists in this field. Further studies are warranted to explore the full therapeutic potential and clinical applications of this intriguing benzophenanthridine alkaloid.

References

- 1. Macleaya cordata Extract and Analysis - Lifeasible [lifeasible.com]

- 2. Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rainbowextract.com [rainbowextract.com]

- 4. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Methoxy Dihydrosanguinarine | C21H17NO5 | CID 135394272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. CN102617583B - Method for quickly extracting and separating five types of alkaloids from macleaya cordata - Google Patents [patents.google.com]

- 8. [Study on separation and purification of total alkaloids from Macleaya cordata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aseestant.ceon.rs [aseestant.ceon.rs]

- 11. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species-mediated induction of apoptosis by a plant alkaloid this compound in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Isolating Excellence: A Technical Guide to the Purification of 6-Methoxydihydrosanguinarine from Macleaya cordata

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 6-Methoxydihydrosanguinarine, a promising bioactive alkaloid, from the plant Macleaya cordata. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes complex biological pathways to facilitate further research and development.

Introduction

Macleaya cordata, a perennial herb of the Papaveraceae family, is a rich source of various isoquinoline (B145761) alkaloids, which are the basis of its traditional medicinal use.[1] Among these compounds, this compound has garnered significant interest for its potent biological activities, including anti-tumor effects.[2] Recent studies have demonstrated its cytotoxicity against various cancer cell lines, making it a valuable lead compound for drug discovery.[2][3][4][5] This guide details the critical steps for obtaining this compound in high purity, a prerequisite for rigorous pharmacological and clinical evaluation.

Physicochemical and Bioactivity Data

A summary of the key quantitative data for this compound is presented below. This includes its physical properties and notable bioactivity metrics.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₇NO₅ | [1] |

| Molecular Weight | 363.37 g/mol | [1] |

| IC₅₀ (MCF-7) | 0.61 µM | [2][5] |

| IC₅₀ (SF-268) | 0.54 µM | [2][5] |

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the isolation and purification of this compound from Macleaya cordata.

Plant Material and Extraction

A generalized workflow for the extraction and isolation process is depicted in the flowchart below.

Protocol:

-

Preparation of Plant Material: Air-dry the fruits or whole plant of Macleaya cordata and grind into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 8 L) at room temperature for 24 hours.[6]

-

Alternatively, perform heat reflux extraction with 8 times the amount of ethanol for a higher yield.[6]

-

Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.

-

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Acid-Base Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude extract in a 0.5% hydrochloric acid solution.[7]

-

Filter the acidic solution to remove non-alkaloidal impurities.

-

Adjust the pH of the filtrate to approximately 9-10 with an alkaline solution (e.g., potassium hydroxide) to precipitate the total alkaloids.[7]

-

Collect the precipitate by filtration or centrifugation.

-

Dissolve the precipitate in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the total alkaloid fraction.

-

Chromatographic Purification

3.2.1. Silica (B1680970) Gel Column Chromatography:

This initial chromatographic step aims to separate the complex mixture of alkaloids into fractions of decreasing polarity.

-

Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) packed in a suitable non-polar solvent (e.g., petroleum ether or hexane).

-

Sample Loading: Adsorb the total alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity (e.g., from 100:5 to 1:1, v/v).[8]

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

Pooling of Fractions: Combine fractions containing similar alkaloid profiles for further purification.

3.2.2. Sephadex LH-20 Column Chromatography:

This step is used for further purification of the fractions obtained from silica gel chromatography, primarily for size exclusion and removal of smaller impurities.

-

Column Preparation: Swell Sephadex LH-20 in a suitable solvent mixture (e.g., dichloromethane:methanol, 1:1, v/v) and pack it into a column.[8]

-

Sample Application: Dissolve the selected fraction in a minimal amount of the mobile phase and apply it to the column.

-

Elution: Elute the column with the same solvent mixture used for packing.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

3.2.3. Preparative High-Performance Liquid Chromatography (HPLC):

The final purification step to obtain high-purity this compound.

-

Column: A reversed-phase C18 column is commonly used for the separation of alkaloids from Macleaya cordata.[2]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to improve peak shape.[2][9] The exact gradient will need to be optimized.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength of around 284 nm for these types of alkaloids.[2]

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Assessment: Analyze the purity of the collected fraction using analytical HPLC.

Structural Elucidation

The identity and structure of the purified this compound should be confirmed using spectroscopic methods.

| Technique | Key Observations | Reference |

| ¹H NMR | Characteristic aromatic and methoxy (B1213986) group signals. | [1] |

| ¹³C NMR | Resonances corresponding to the carbon skeleton of the benzophenanthridine alkaloid. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of the compound. | [1] |

Biological Signaling Pathways

This compound has been shown to exert its anti-tumor effects through the modulation of key signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

This compound has been reported to induce apoptosis and autophagy in cancer cells by suppressing the PI3K/AKT/mTOR pathway through the accumulation of reactive oxygen species (ROS).

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. CN102617583B - Method for quickly extracting and separating five types of alkaloids from macleaya cordata - Google Patents [patents.google.com]

- 6. rainbowextract.com [rainbowextract.com]

- 7. CN101849994B - Preparation method of macleaya cordata extracts - Google Patents [patents.google.com]

- 8. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of 6-Methoxydihydrosanguinarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 6-Methoxydihydrosanguinarine, a compound of interest in pharmacological research. The guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for these analyses, and visualizes the compound's known signaling pathways.

Spectroscopic Data

While direct access to the raw numerical ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is limited in publicly available literature, the existence of this data is confirmed in spectral databases such as SpectraBase.[1] For illustrative purposes and as a close structural analog, the detailed spectroscopic data for the parent compound, Dihydrosanguinarine, is presented below. The presence of a methoxy (B1213986) group at the C6 position in this compound would primarily influence the chemical shifts of the adjacent protons and carbons. Specifically, the proton at C6 would be absent and replaced by the methoxy signal, and the C6 carbon signal would be shifted downfield.

¹H NMR Data of Dihydrosanguinarine

The ¹H NMR spectral data for Dihydrosanguinarine, recorded in DMSO-d6 at 500 MHz, is summarized in Table 1.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-11 | 7.79 | d | 8.5 |

| H-12 | 7.58 | d | 8.6 |

| H-4 | 7.55 | s | - |

| H-10 | 7.42 | d | 8.0 |

| H-1 | 7.34 | s | - |

| H-9 | 6.97 | d | 7.9 |

| OCH₂O | 6.15-6.16 | m | - |

| H-6 | 4.15 | s | - |

| N-CH₃ | 2.57 | s | - |

Data sourced from similar alkaloid analysis.

¹³C NMR Data

The ¹³C NMR spectral data for this compound is available on SpectraBase, though the specific chemical shifts are not publicly detailed.[1] For reference, the chemical shifts of related alkaloids are typically observed in specific regions, with aromatic carbons appearing between 100-150 ppm, the methylenedioxy carbon around 101 ppm, the N-methyl carbon around 43 ppm, and the methylene (B1212753) bridge carbon (C6 in dihydrosanguinarine) around 47 ppm. The introduction of a methoxy group at C6 would significantly alter the chemical shift of this carbon.

Mass Spectrometry Data

The mass spectrum of this compound is available on SpectraBase, indicating a molecular weight of 363.37 g/mol and an exact mass of 363.110673 g/mol .[1] The fragmentation pattern in mass spectrometry provides crucial information about the molecular structure. A representative table of expected major fragments is provided below.

| m/z | Proposed Fragment |

| 363 | [M]⁺ |

| 348 | [M - CH₃]⁺ |

| 332 | [M - OCH₃]⁺ |

| 304 | [M - OCH₃ - CO]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment is typically used.

-

Number of scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Relaxation delay: A delay of 1-2 seconds between scans is employed.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation delay: A longer delay of 2-5 seconds is used.

-

-

2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique for alkaloids.

-

Analysis Mode: The analysis is typically performed in positive ion mode.

-

Fragmentation: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and obtain structural information. This is achieved through collision-induced dissociation (CID) in the collision cell of the mass spectrometer.

Signaling Pathways and Experimental Workflows

Recent research has indicated that this compound may exert its biological effects, particularly its anti-cancer properties, through the modulation of key cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

This compound has been suggested to inhibit the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation, growth, and survival. Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.

References

The Biosynthesis of 6-Methoxydihydrosanguinarine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxydihydrosanguinarine, a benzophenanthridine alkaloid, has garnered interest for its potential pharmacological activities. Its biosynthetic origin in plants, however, remains a subject of investigation. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway, drawing parallels with the well-established sanguinarine (B192314) biosynthesis. We delve into the key enzymatic steps, present available quantitative data, and offer detailed experimental protocols for the study of this pathway. Furthermore, we address the critical consideration of this compound as a potential artifact of extraction procedures. This document aims to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Benzophenanthridine alkaloids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among them, sanguinarine is one of the most extensively studied, known for its antimicrobial and anti-inflammatory properties. This compound is a structurally related derivative, and understanding its biosynthesis is crucial for potential biotechnological production and pharmacological development. This guide synthesizes the current knowledge on the biosynthesis of sanguinarine and extrapolates a putative pathway for this compound, highlighting the key enzymes and intermediates involved.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general benzophenanthridine alkaloid pathway, originating from the amino acid L-tyrosine. The pathway culminates in the formation of dihydrosanguinarine (B1196270), which is then proposed to undergo a final methoxylation step.

From L-Tyrosine to (S)-Reticuline

The initial steps of the pathway leading to the central intermediate, (S)-reticuline, are shared with the biosynthesis of many other benzylisoquinoline alkaloids, including morphine and codeine.

From (S)-Reticuline to Dihydrosanguinarine

(S)-Reticuline serves as a critical branch-point intermediate. The conversion of (S)-reticuline to sanguinarine is a well-characterized pathway. The final step in the formation of dihydrosanguinarine is the reduction of sanguinarine.

-

(S)-Reticuline to (S)-Scoulerine: The berberine (B55584) bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. This is the committed step towards benzophenanthridine alkaloids.

-

(S)-Scoulerine to Protopine (B1679745): A series of reactions involving two cytochrome P450 enzymes, cheilanthifoline synthase and stylopine synthase, form two methylenedioxy bridges to produce (S)-stylopine. (S)-stylopine is then converted to protopine via N-methylation and subsequent hydroxylation.

-

Protopine to Dihydrosanguinarine: Protopine undergoes a rearrangement and dehydration, catalyzed by protopine-6-hydroxylase (P6H), to yield dihydrosanguinarine.

-

Sanguinarine to Dihydrosanguinarine: Alternatively, sanguinarine can be reduced to dihydrosanguinarine by the enzyme sanguinarine reductase (SanR)[1][2]. This is considered a detoxification step in some plants[2].

The Final Step: Formation of this compound

The conversion of dihydrosanguinarine to this compound is hypothesized to be catalyzed by an O-methyltransferase (OMT). This enzyme would transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-6 position of a precursor. While a specific 6-hydroxydihydrosanguinarine O-methyltransferase has not yet been characterized, the existence of a 10-hydroxydihydrosanguinarine (B1216481) 10-O-methyltransferase in Eschscholzia californica suggests that such an enzyme could exist[3].

Hypothetical Final Step:

6-Hydroxydihydrosanguinarine + S-Adenosyl-L-methionine -> this compound + S-Adenosyl-L-homocysteine

An Important Caveat: this compound as a Potential Artifact

It is crucial to note that the presence of this compound in plant extracts may be the result of a chemical reaction during the extraction process. A study on Hylomecon species suggested that this compound could be an artifact formed by the reaction of sanguinarine with methanol (B129727), the extraction solvent[4]. Therefore, careful selection of extraction solvents and analytical methods is imperative to confirm the natural occurrence of this compound.

Data Presentation

Currently, there is a lack of specific quantitative data on the enzymatic reactions leading to this compound. However, data from related enzymes in the sanguinarine pathway can provide valuable context.

| Enzyme | Substrate | Product | Plant Source | Km (µM) | Vmax/kcat | Reference |

| Sanguinarine Reductase (SanR) | Sanguinarine | Dihydrosanguinarine | Eschscholzia californica | - | - | [1] |

| 10-Hydroxydihydrosanguinarine 10-O-Methyltransferase | 10-Hydroxydihydrosanguinarine | Dihydrochelirubine | Eschscholzia californica | - | - | [3] |

Experimental Protocols

General Protocol for Heterologous Expression and Purification of a Candidate O-Methyltransferase

This protocol describes a general workflow for producing and purifying a candidate OMT for functional characterization.

-

Gene Cloning: Amplify the full-length coding sequence of the candidate OMT gene from plant cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Protein Purification: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Centrifuge the lysate to pellet cell debris. Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Purity Analysis: Assess the purity of the purified protein by SDS-PAGE.

Enzyme Assay for O-Methyltransferase Activity

This assay is designed to determine the catalytic activity of the purified OMT with a potential substrate.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified OMT

-

Substrate (e.g., 6-hydroxydihydrosanguinarine)

-

S-Adenosyl-L-methionine (SAM) as the methyl donor

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

-

Product Analysis: Extract the product with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS/MS.

LC-MS/MS Method for the Analysis of Benzophenanthridine Alkaloids

This method allows for the sensitive and specific detection and quantification of this compound and related alkaloids.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and other target alkaloids.

-

Mandatory Visualizations

Caption: Proposed biosynthesis pathway of this compound.

Caption: Experimental workflow for O-methyltransferase characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants remains an intriguing area of research. While a definitive pathway has not been elucidated, the extensive knowledge of sanguinarine biosynthesis provides a solid foundation for future investigations. The primary challenges lie in identifying and characterizing the putative hydroxylase and O-methyltransferase responsible for the final steps of the pathway and in unequivocally demonstrating the natural occurrence of this compound, ruling out the possibility of it being an analytical artifact. Future research employing a combination of transcriptomics, proteomics, and metabolomics, coupled with in vitro enzymatic studies, will be instrumental in unraveling the complete biosynthetic pathway of this potentially valuable alkaloid. Such knowledge will not only advance our understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound for pharmacological applications.

References

- 1. Structure and mechanism of sanguinarine reductase, an enzyme of alkaloid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 10-hydroxydihydrosanguinarine 10-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Achiral and chiral determination of benzophenanthridine alkaloids from methanol extracts of Hylomecon species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 6-Methoxydihydrosanguinarine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 6-Methoxydihydrosanguinarine (6-MDS), an isoquinoline (B145761) alkaloid derived from plants such as Macleaya cordata.[1] 6-MDS has demonstrated significant cytotoxic effects against a variety of cancer cell lines, positioning it as a compound of interest for further oncological drug development.[1][2] This document outlines the cytotoxic profile of 6-MDS, details the experimental protocols for its evaluation, and illustrates the molecular pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

This compound has shown potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a quantitative measure of its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method | Reference |

| MCF-7 | Breast Cancer | 0.61 | Not Specified | Not Specified | [3][4] |

| SF-268 | Glioblastoma | 0.54 | Not Specified | Not Specified | [3][4] |

| HT29 | Colon Carcinoma | 3.8 ± 0.2 | Not Specified | Not Specified | [2] |

| HepG2 | Hepatocellular Carcinoma | 5.0 ± 0.2 | Not Specified | Not Specified | [2] |

| HLE | Hepatocellular Carcinoma | 1.129 | 12 hours | CCK-8 | [1] |

| HCCLM3 | Hepatocellular Carcinoma | 1.308 | 12 hours | CCK-8 | [1] |

| A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24 hours | CCK-8 | [2] |

| A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48 hours | CCK-8 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of a compound like this compound.

2.1. Cell Culture and Maintenance

Human cancer cell lines, such as those listed in the table above, are cultured in appropriate media, for instance, Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]

2.2. Cell Viability Assays

Cell viability is a crucial indicator of cytotoxicity. The MTT and CCK-8 assays are commonly used colorimetric methods for this purpose.

2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the resulting dose-response curve.

-

2.2.2. Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Expose the cells to various concentrations of this compound for the intended duration.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability relative to the control and determine the IC50 value.

-

Visualizations: Signaling Pathways and Workflows

3.1. Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a test compound.

Caption: A generalized workflow for in vitro cytotoxicity screening.

3.2. Signaling Pathway of this compound-Induced Cell Death

Research indicates that this compound exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily revolving around the induction of reactive oxygen species (ROS).

Caption: Signaling pathways activated by this compound.

3.3. Detailed PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation, and its inhibition by 6-MDS is a key aspect of its anticancer activity.[1][5]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 6-MDS.

Mechanism of Action

The cytotoxic effects of this compound are multifaceted. A primary mechanism involves the accumulation of reactive oxygen species (ROS).[1][5] This oxidative stress appears to be a central event that triggers downstream signaling cascades leading to cell death.

One of the key pathways inhibited by 6-MDS is the PI3K/AKT/mTOR signaling cascade.[1][5] This pathway is crucial for cell survival, proliferation, and growth, and its suppression by 6-MDS contributes significantly to its anti-tumor effects. The inhibition of this pathway has been linked to the induction of both apoptosis and autophagy in cancer cells.[5]

Furthermore, 6-MDS has been shown to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1] This is achieved through the downregulation of GPX4.[1] The compound also upregulates Death Receptor 5 (DR5), sensitizing cells to TRAIL-mediated apoptosis, and can cause cell cycle arrest and DNA damage.[1] This multi-modal mechanism of action, targeting several key cellular processes simultaneously, likely contributes to its potent cytotoxicity.[1]

References

- 1. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Induction of Apoptosis by 6-Methoxydihydrosanguinarine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxydihydrosanguinarine (6-MDS), a benzophenanthridine alkaloid, has emerged as a promising candidate in cancer therapy due to its potent pro-apoptotic and anti-proliferative activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying 6-MDS-induced apoptosis. It details the intricate signaling pathways activated by 6-MDS, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, activation of caspases, and the inhibition of pro-survival pathways such as PI3K/AKT/mTOR. This document also presents a compilation of quantitative data from various studies and detailed protocols for key experimental assays, aiming to equip researchers with the necessary information to further investigate and harness the therapeutic potential of 6-MDS.

Introduction

This compound, a derivative of sanguinarine (B192314), is a naturally occurring alkaloid found in plants of the Papaveraceae family. It has garnered significant attention in oncological research for its ability to selectively induce apoptosis in cancer cells, while exhibiting lower toxicity towards normal cells. This selective cytotoxicity positions 6-MDS as a molecule of interest for the development of novel anti-cancer agents. Understanding the precise molecular pathways through which 6-MDS exerts its apoptotic effects is crucial for its clinical translation. This guide synthesizes the current knowledge on the subject, presenting it in a structured and accessible format for the scientific community.

Quantitative Data on the Efficacy of this compound

The cytotoxic and pro-apoptotic effects of 6-MDS have been quantified in various cancer cell lines. The following tables summarize the key findings from multiple studies, providing a comparative look at its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HT29 | Colon Carcinoma | 5.0 ± 0.2 | Not Specified | [1] |

| HepG2 | Human Hepatocarcinoma | 3.8 ± 0.2 | 6 | [1] |

| A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24 | [1] |

| A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48 | [1] |

Table 2: Quantitative Effects of this compound on Apoptosis Markers

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| HT-29 | 6-MDS (10 µM) | Caspase-3 Activation | ~6-7 fold increase | [2] |

| HT-29 | 6-MDS (10 µM) | Caspase-9 Activation | ~6-7 fold increase | [2] |

| A375 (Melanoma) | Diphyllin methyl ether | Increase in Bax/Bcl-2 ratio | Significant elevation (p = 0.0196) | [3] |

| L-02 (Liver) | POA (10-40 µM, 6h) | Increase in early apoptotic cells | 10.5% to 20.1% | [4] |

Note: Some data points are from studies on sanguinarine or related compounds, used as a proxy where direct quantitative data for 6-MDS was not available.

Signaling Pathways in this compound-Induced Apoptosis

6-MDS triggers a cascade of molecular events that converge to execute programmed cell death. The primary mechanisms involve the induction of oxidative stress and the modulation of key apoptotic and survival signaling pathways.

Reactive Oxygen Species (ROS) Generation

A pivotal event in 6-MDS-induced apoptosis is the rapid accumulation of intracellular ROS.[5] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.

Intrinsic (Mitochondrial) Apoptosis Pathway

6-MDS predominantly activates the intrinsic pathway of apoptosis. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. 6-MDS has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, a critical determinant of cell fate.[3]

References

- 1. Multiparametric analysis of apoptosis by flow and image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6-Methoxydihydrosanguinarine in Ferroptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation, has emerged as a promising therapeutic target in oncology. Natural compounds that can modulate this pathway are of significant interest. 6-Methoxydihydrosanguinarine (6-MDS), an alkaloid derived from Macleaya cordata, has demonstrated anti-tumor effects, and recent evidence elucidates its function in inducing ferroptosis, particularly in hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key data associated with 6-MDS-induced ferroptosis.

Core Mechanism of Action

The primary mechanism by which this compound induces ferroptosis is through the transcriptional downregulation of Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptotic death. By reducing GPX4 expression, 6-MDS leads to an accumulation of lipid reactive oxygen species (ROS), culminating in lipid peroxidation and subsequent cell death.[1][2][3] This process is dependent on the generation of ROS, as the cytotoxic effects of 6-MDS can be mitigated by ROS scavengers.[1][2][3]

Signaling Pathway

The signaling cascade initiated by this compound that leads to ferroptosis is centered on the inhibition of the GPX4-mediated antioxidant pathway.

References

- 1. Frontiers | Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis [frontiersin.org]

- 2. Bioactive natural alkaloid this compound exerts anti-tumor effects in hepatocellular carcinoma cells via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism: 6-Methoxydihydrosanguinarine as a Potent Inhibitor of the PI3K/AKT/mTOR Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 6-Methoxydihydrosanguinarine (6-MDS), a natural benzophenanthridine alkaloid, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of the inhibitory effects of 6-MDS on the PI3K/AKT/mTOR pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of PI3K/AKT/mTOR Pathway Inhibition by this compound

The inhibitory effects of this compound on the viability of various cancer cell lines have been quantified through IC50 values. Furthermore, its impact on the core components of the PI3K/AKT/mTOR pathway has been demonstrated through the observed reduction in the phosphorylation of key proteins.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | 0.61 | |

| SF-268 | CNS Cancer | 0.54 | |

| HT29 | Colon Carcinoma | 5.0 ± 0.2 | [1] |

| HepG2 | Hepatocellular Carcinoma | 3.8 ± 0.2 | |

| A549 (24h) | Lung Adenocarcinoma | 5.22 ± 0.60 | |

| A549 (48h) | Lung Adenocarcinoma | 2.90 ± 0.38 | |

| HLE | Hepatocellular Carcinoma | 1.129 | |

| HCCLM3 | Hepatocellular Carcinoma | 1.308 |

Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Protein Phosphorylation in MCF-7 Cells

| Target Protein | Phosphorylation Site | Observation |

| PI3K | - | Decreased phosphorylation |

| AKT | Ser473 | Decreased phosphorylation |

| mTOR | - | Decreased phosphorylation |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on the PI3K/AKT/mTOR pathway.

Cell Culture

Human breast cancer cell line MCF-7 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is replaced every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

-

Seed MCF-7 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

Western Blot Analysis

-

Protein Extraction: Treat MCF-7 cells with different concentrations of this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT (Ser473), AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the western blot bands using image analysis software.

Kinase Assays

PI3K Kinase Assay:

-

Immunoprecipitate PI3K from cell lysates treated with 6-MDS.

-

Resuspend the immunoprecipitates in kinase assay buffer.

-

Initiate the kinase reaction by adding ATP and a PI(4,5)P2 substrate.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Terminate the reaction and detect the production of PI(3,4,5)P3 using an ELISA-based assay or by thin-layer chromatography.

AKT Kinase Assay:

-

Immunoprecipitate AKT from cell lysates.

-

Perform an in vitro kinase assay using a GSK-3 fusion protein as a substrate in the presence of ATP.

-

Analyze the phosphorylation of GSK-3 by western blotting using a phospho-GSK-3α/β (Ser21/9) antibody.

mTOR Kinase Assay:

-

Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor antibody.

-

Conduct an in vitro kinase assay using a purified, inactive p70S6K as a substrate in the presence of ATP.

-

Detect the phosphorylation of p70S6K by western blotting using a phospho-p70S6K (Thr389) antibody.

Visualizing the Molecular Interactions and Experimental Processes

Signaling Pathway Diagram

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for investigating the effects of 6-MDS on the PI3K/AKT/mTOR pathway.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its effective inhibition of the PI3K/AKT/mTOR signaling pathway. The provided data and protocols offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this promising natural compound. Future studies should focus on obtaining more granular quantitative data on pathway inhibition and exploring the efficacy of 6-MDS in in vivo models to translate these preclinical findings into clinical applications.

References

The Core Mechanism of 6-Methoxydihydrosanguinarine: A Technical Guide to its ROS-Mediated Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxydihydrosanguinarine (6-MDS), a natural benzophenanthridine alkaloid, has emerged as a promising candidate in cancer therapeutics. Extensive research has demonstrated its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. At the heart of its mechanism of action lies the generation of reactive oxygen species (ROS), which triggers a cascade of signaling events culminating in cancer cell death. This in-depth technical guide provides a comprehensive overview of the core mechanisms of 6-MDS, focusing on ROS generation and its downstream consequences. This document summarizes key quantitative data, details experimental protocols for replication, and visualizes the intricate signaling pathways involved.

Data Presentation: The Anti-Cancer Efficacy of this compound

The cytotoxic and pro-apoptotic effects of 6-MDS have been quantified in various cancer cell lines. The following tables summarize the key findings from multiple studies, providing a comparative look at its efficacy.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Citation |

| HepG2 | Hepatocellular Carcinoma | 3.8 ± 0.2 | 6 hours | [1] |

| HT29 | Colon Carcinoma | 5.0 ± 0.2 | Not Specified | [2] |

| A549 | Non-small Cell Lung Cancer | 5.22 ± 0.60 | 24 hours | [3] |

| A549 | Non-small Cell Lung Cancer | 2.90 ± 0.38 | 48 hours | [3] |

Table 2: Summary of 6-MDS Induced Effects and Involved Signaling Pathways

| Cell Line | Cancer Type | Key Effects | Signaling Pathways Involved | Citation |

| MCF-7 | Breast Cancer | Apoptosis, Autophagy | PI3K/AKT/mTOR | |

| HepG2 | Hepatocellular Carcinoma | Apoptosis, Ferroptosis | Upregulation of DR5, Inhibition of GPX4 | [1][4] |

| HT29 | Colon Carcinoma | Apoptosis | p53 and Bcl-2 family proteins | [2] |

| A549 | Non-small Cell Lung Cancer | Apoptosis, G2/M Arrest | IRE1/JNK | [5] |

Core Mechanism: ROS-Mediated Signaling Cascades

The primary mechanism of 6-MDS-induced cancer cell death is the intracellular accumulation of ROS. This oxidative stress disrupts cellular homeostasis and activates several downstream signaling pathways, leading to apoptosis, autophagy, and ferroptosis.

The PI3K/AKT/mTOR Pathway in Breast Cancer

In breast cancer cells such as MCF-7, 6-MDS-induced ROS accumulation leads to the suppression of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by ROS triggers both apoptosis and autophagy. The interplay between apoptosis and autophagy is complex; inhibition of autophagy has been shown to augment the pro-apoptotic effects of 6-MDS.

The IRE1/JNK Pathway in Non-Small Cell Lung Cancer

In non-small cell lung cancer cells (A549), 6-MDS elevates ROS levels, leading to the activation of the IRE1/JNK signaling pathway.[5] This pathway is a component of the endoplasmic reticulum (ER) stress response. Persistent ER stress and JNK activation are known to promote apoptosis.

Upregulation of DR5 and Ferroptosis in Hepatocellular Carcinoma

In hepatocellular carcinoma cells (HepG2), 6-MDS-induced ROS has a dual effect. Firstly, it upregulates the expression of Death Receptor 5 (DR5), sensitizing the cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis. Secondly, it induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4] This is achieved by downregulating the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme in the defense against lipid peroxidation.[4]

References

The Anti-Proliferative Effects of 6-Methoxydihydrosanguinarine on Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxydihydrosanguinarine (6-MDS), a natural alkaloid, has emerged as a promising anti-cancer agent, demonstrating significant anti-proliferative effects against hepatocellular carcinoma (HCC). This technical guide synthesizes the current understanding of 6-MDS's mechanism of action, focusing on its ability to induce ferroptosis, apoptosis, and cell cycle arrest in HCC cells. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to support further research and drug development efforts in the field of oncology.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The therapeutic options for advanced HCC are limited, highlighting the urgent need for novel and effective treatment strategies. Natural products have historically been a rich source of anti-cancer compounds. This compound, an alkaloid isolated from Macleaya cordata, has demonstrated cytotoxic effects against a variety of cancer cell lines.[1][2] Recent studies have elucidated its specific anti-proliferative mechanisms in HCC, primarily centered around the induction of distinct forms of programmed cell death.

This guide will delve into the molecular mechanisms underpinning the anti-tumor effects of 6-MDS in HCC, with a focus on the induction of ferroptosis and apoptosis through the modulation of key signaling pathways.

Quantitative Data Summary

The anti-proliferative efficacy of 6-MDS on HCC cells has been quantified through various in vitro assays. The following tables summarize the key findings from published research, providing a comparative overview of its potency and effects.

Table 1: IC50 Values of 6-MDS in Hepatocellular Carcinoma Cell Lines

| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| HLE | 12 | ~0.75 | [1] |

| HCCLM3 | 12 | ~1.0 | [1] |

| HepG2 | 6 | 3.8 ± 0.2 | [3] |

Table 2: Effect of 6-MDS on Cell Viability of HCC Cell Lines

| Cell Line | 6-MDS Concentration (µM) | Incubation Time (h) | % Cell Viability | Reference |

| HLE | 0.25 | 12 | ~80% | [1] |

| HLE | 0.5 | 12 | ~60% | [1] |

| HLE | 0.75 | 12 | ~50% | [1] |

| HLE | 1.0 | 12 | ~40% | [1] |

| HLE | 1.5 | 12 | ~30% | [1] |

| HCCLM3 | 0.25 | 12 | ~90% | [1] |

| HCCLM3 | 0.5 | 12 | ~75% | [1] |

| HCCLM3 | 1.0 | 12 | ~50% | [1] |

| HCCLM3 | 1.5 | 12 | ~40% | [1] |

Core Mechanisms of Action

6-MDS exerts its anti-proliferative effects on HCC through multiple, interconnected mechanisms, primarily involving the induction of reactive oxygen species (ROS) that trigger distinct cell death pathways.

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][4] 6-MDS has been shown to induce ferroptosis in HCC cells by downregulating the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[1][4] This downregulation occurs at the transcriptional level, leading to an accumulation of lipid peroxides and subsequent cell death.[1][4] The effects of 6-MDS-induced ferroptosis can be mitigated by treatment with ferroptosis inhibitors such as deferoxamine (B1203445) mesylate (DFO) or ferrostatin-1 (Fer-1).[1][4]

Induction of Apoptosis

Apoptosis, or programmed cell death, is another critical mechanism by which 6-MDS inhibits HCC proliferation. The process is initiated by the generation of intracellular ROS.[3][5] 6-MDS treatment leads to the upregulation of Death Receptor 5 (DR5), sensitizing HCC cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.[5] Furthermore, 6-MDS has been shown to increase the expression of p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[3] This modulation of apoptosis-related proteins results in the release of mitochondrial cytochrome c, activation of caspases, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[3] The apoptotic effects can be reversed by treatment with the ROS scavenger N-acetyl-l-cysteine (NAC).[5]

Cell Cycle Arrest

In addition to inducing cell death, 6-MDS can also suppress HCC cell proliferation by inducing cell cycle arrest.[5] Studies have shown that 6-MDS can trigger cell cycle arrest in HCC cells, contributing to its overall anti-tumor activity.[5]

Signaling Pathways Modulated by 6-MDS

The anti-proliferative effects of 6-MDS are a consequence of its ability to modulate several key signaling pathways in HCC.

ROS-Mediated Signaling

The generation of ROS appears to be a central event in the action of 6-MDS.[1][3][5] Increased ROS levels directly contribute to lipid peroxidation, leading to ferroptosis.[1] ROS also acts as a second messenger to activate downstream signaling cascades, including the JNK pathway, and to upregulate DR5, thereby promoting apoptosis.[5]

Inhibition of Pro-Survival Pathways

6-MDS has been shown to inhibit pro-survival signaling pathways in cancer cells. Specifically, it can inhibit the PI3K/AKT/mTOR and EGFR/Akt signaling pathways.[1][2][5] The inhibition of these pathways further contributes to the suppression of cell proliferation and survival.

Caption: Signaling Pathways Modulated by 6-MDS in HCC.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on 6-MDS and HCC.

Cell Viability Assay (CCK-8)

This assay is used to assess the dose-dependent cytotoxic effects of 6-MDS.

-

Materials:

-

HCC cell lines (e.g., HLE, HCCLM3, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (6-MDS)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

-

-

Procedure:

-

Seed HCC cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of 6-MDS (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5 µM) for the desired time (e.g., 12 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cells after treatment with 6-MDS.

-

Materials:

-

HCC cell lines

-

6-well plates

-

Complete culture medium

-

6-MDS

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Seed a low density of HCC cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of 6-MDS for 24 hours.

-

Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Wash the plates with water, air dry, and count the number of colonies.

-

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

-

Materials:

-

HCC cell lines

-

6-well plates

-

6-MDS

-

DCFH-DA fluorescent probe

-

Flow cytometer

-

-

Procedure:

-

Seed HCC cells in 6-well plates and treat with 6-MDS for the desired time.

-

Harvest the cells and wash with serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS and analyze immediately by flow cytometry.

-

Caption: Experimental Workflow for ROS Detection.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in the signaling pathways affected by 6-MDS.

-

Materials:

-

HCC cells treated with 6-MDS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against GPX4, DR5, p53, Bax, Bcl-2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Lyse the treated and control cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Conclusion and Future Directions

This compound demonstrates potent anti-proliferative effects against hepatocellular carcinoma by inducing ferroptosis and apoptosis, mediated primarily through the generation of reactive oxygen species. Its ability to downregulate GPX4 and upregulate DR5, while also inhibiting pro-survival pathways like PI3K/AKT/mTOR, makes it a compelling candidate for further preclinical and clinical investigation. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and potential combination therapies to enhance its anti-tumor activity and clinical applicability for the treatment of HCC. The detailed mechanisms of its effect on cell cycle regulation also warrant further exploration.

References

- 1. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis [frontiersin.org]

- 3. Reactive oxygen species-mediated induction of apoptosis by a plant alkaloid this compound in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive natural alkaloid this compound exerts anti-tumor effects in hepatocellular carcinoma cells via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound exhibits cytotoxicity and sensitizes TRAIL-induced apoptosis of hepatocellular carcinoma cells through ROS-mediated upregulation of DR5: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

6-Methoxydihydrosanguinarine: A Potential Therapeutic Agent in Lung Adenocarcinoma

An In-depth Technical Guide on the Anti-Cancer Activity of 6-Methoxydihydrosanguinarine in Lung Adenocarcinoma Cell Lines

Introduction

Lung adenocarcinoma, a major subtype of non-small cell lung cancer (NSCLC), remains a leading cause of cancer-related mortality worldwide. The development of novel therapeutic agents with improved efficacy and reduced side effects is a critical area of research. This compound (6-MDHS), a derivative of the natural alkaloid sanguinarine, has emerged as a promising anti-cancer agent, demonstrating cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the current understanding of 6-MDHS activity in lung adenocarcinoma cell lines, with a focus on its effects on cell viability, apoptosis, and the underlying molecular mechanisms.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in several lung adenocarcinoma cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: Cytotoxicity of this compound (6-MDHS) in Lung Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| A549 | 24 hours | 5.22 ± 0.60 | [2] |

| A549 | 48 hours | 2.90 ± 0.38 | [2] |

| A549 | 72 hours | 1.59 | [3] |

| NCI-H1975 | 72 hours | Not explicitly stated, but antiproliferative activity was observed. | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Molecular Docking of 6-MDHS with Key Protein Targets in Lung Adenocarcinoma

A study utilizing network pharmacology and molecular docking identified several potential protein targets of 6-MDHS. The binding energies, which indicate the strength of the interaction, are presented below. A more negative binding energy suggests a stronger interaction.[4]

| Target Protein | Binding Energy (kcal/mol) |

| MMP9 | > -6 |

| CDK1 | > -6 |

| TYMS | > -6 |

| CCNA2 | > -6 |

| ERBB2 | > -6 |

| CHEK1 | > -6 |

| KIF11 | > -6 |

| PLK1 | > -6 |

| TTK | > -6 |

| AURKB | ≤ -6 |

Experimental Protocols

This section details the methodologies employed in the investigation of 6-MDHS activity in lung adenocarcinoma cell lines.

Cell Culture

-

Cell Lines: Human lung adenocarcinoma cell lines A549 and NCI-H1975 are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assays

-

Cell Counting Kit-8 (CCK8) Assay:

-

Seed cells (e.g., 6000 cells/well) in a 96-well plate and allow them to adhere overnight.[2]

-

Treat the cells with varying concentrations of 6-MDHS for the desired duration (e.g., 24, 48, or 72 hours).[2]

-

Add 10 µL of CCK8 solution to each well and incubate for 1-2 hours at 37°C.[2]

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[2]

-

-

EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay:

-

Culture cells in the presence of 6-MDHS for a specified time.

-

Add EdU to the culture medium and incubate to allow for incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Detect EdU incorporation using a fluorescent azide-alkyne Huisgen cycloaddition reaction (Click chemistry).

-

Analyze the percentage of EdU-positive cells by flow cytometry or fluorescence microscopy to determine the rate of cell proliferation.

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Double Staining:

-

Treat cells with 6-MDHS for the desired time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

-

Reactive Oxygen Species (ROS) Detection

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay:

-

Treat cells with 6-MDHS.

-

Load the cells with DCFH-DA probe, which is non-fluorescent until oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.[5]

-

Western Blot Analysis

-

Treat cells with 6-MDHS and lyse them in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk or bovine serum albumin (BSA).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Cdc25C, cyclin B1, Cdc2, IRE1, phospho-JNK, CHOP, phospho-c-Jun, Akt, mTOR, YAP, TAZ, survivin).[1][5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

Treat A549 cells with 6-MDHS.[4]

-

Extract total RNA using a suitable kit and reverse transcribe it into cDNA.

-

Perform qPCR using SYBR Green master mix and primers specific for target genes (e.g., CDK1, CHEK1, KIF11, PLK1, TTK).[4]

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative mRNA expression levels using the 2-ΔΔCt method.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects in lung adenocarcinoma cells through the modulation of several key signaling pathways.

Induction of ROS-Mediated Apoptosis and IRE1/JNK Signaling

6-MDHS has been shown to induce the generation of reactive oxygen species (ROS) in NSCLC cells.[1] This elevation in ROS can trigger DNA damage and lead to apoptosis. The activation of the IRE1/JNK signaling pathway is also implicated in 6-MDHS-induced apoptosis.[1]

Caption: 6-MDHS induces ROS-mediated apoptosis via the IRE1/JNK pathway.

Inhibition of the Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. 6-MDHS has been found to block this pathway, contributing to its anti-cancer effects.[1]

Caption: 6-MDHS inhibits the pro-survival Akt/mTOR signaling pathway.

Regulation of the Cell Cycle